REACTION_CXSMILES
|
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].[S:9]1[C:13]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([S:20]([CH3:23])(=[O:22])=[O:21])[N:15]=2)=[CH:12][C:11]2[CH:24]=[CH:25][CH:26]=[CH:27][C:10]1=2>C(#N)C>[CH3:23][S:20]([C:16]1[N:15]=[C:14]([C:13]2[S:9][C:10]3[CH:27]=[CH:26][CH:25]=[CH:24][C:11]=3[C:12]=2[N+:7]([O-:8])=[O:6])[CH:19]=[CH:18][N:17]=1)(=[O:21])=[O:22] |f:0.1|
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.O=[N+]=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C1=NC(=NC=C1)S(=O)(=O)C)C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (1:3)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=NC=CC(=N1)C1=C(C2=C(S1)C=CC=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |